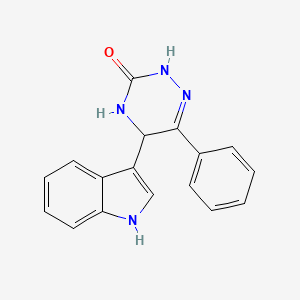![molecular formula C13H8BrNO2 B11841104 5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)
5-bromo-3H-benzo[e]indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3H-benzo[e]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3H-benzo[e]indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent, followed by bromination using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Bromo-3H-benzo[e]indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Grignard Reagents: Used in the initial synthesis steps.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives with potential biological activities .
科学的研究の応用
5-Bromo-3H-benzo[e]indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-bromo-3H-benzo[e]indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, indole derivatives have been shown to inhibit enzymes like integrase, which is crucial for the replication of certain viruses .
類似化合物との比較
Similar Compounds
- 5-Bromoindole-2-carboxylic acid
- 3-Bromoindole-2-carboxylic acid
- 5-Chloroindole-2-carboxylic acid
Uniqueness
5-Bromo-3H-benzo[e]indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 2nd position can lead to distinct interactions with biological targets compared to other indole derivatives .
特性
分子式 |
C13H8BrNO2 |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
5-bromo-3H-benzo[e]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H8BrNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17) |
InChIキー |
DMWBHGGDWOTVLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
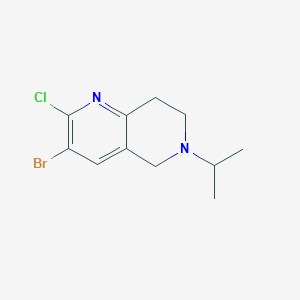

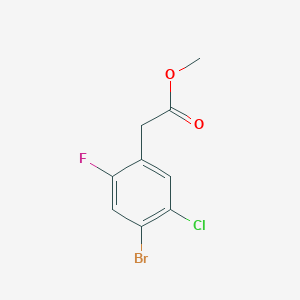
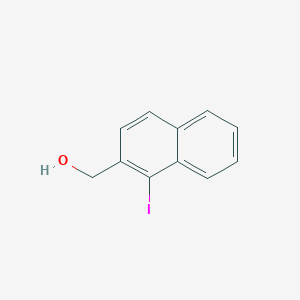
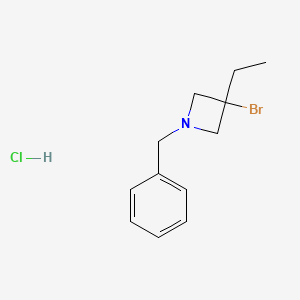
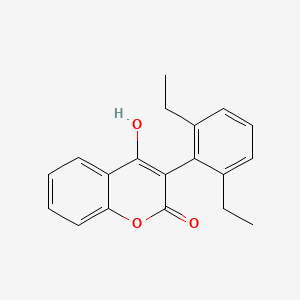
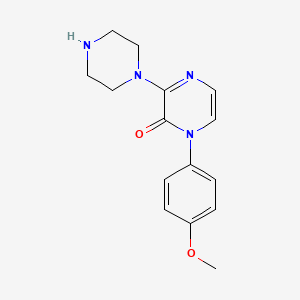
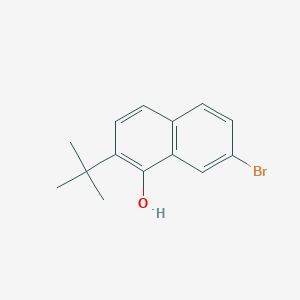


![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
